4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine

Kinase Selectivity MAPK Pathway Type II Inhibitors

4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5) is an essential 4-substituted core scaffold for structure-activity relationship (SAR) studies targeting kinases in the DFG-out conformation. Unlike generic pyrrolo[2,3-b]pyridine cores, its 4-isopropoxyphenyl motif is critical for achieving selective Type II inhibition profiles against targets like TAK1, MAP4K2, and ABL. This intermediate enables the synthesis of focused kinase inhibitor libraries with improved selectivity and solubility required for cellular assays.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 916173-16-5
Cat. No. B12890084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine
CAS916173-16-5
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2
InChIInChI=1S/C16H16N2O/c1-11(2)19-13-5-3-12(4-6-13)14-7-9-17-16-15(14)8-10-18-16/h3-11H,1-2H3,(H,17,18)
InChIKeyXFKPGJQKUAFPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5): Core Scaffold, Structural Identity, and Procurement Context


4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5) is a heterocyclic compound belonging to the 1H-pyrrolo[2,3-b]pyridine class, a privileged scaffold widely employed in the design of ATP-competitive kinase inhibitors and chemical probes [1]. This molecule features a 1H-pyrrolo[2,3-b]pyridine core substituted at the 4-position with a 4-isopropoxyphenyl group, which is a common pharmacophore motif found in numerous kinase inhibitor patents and research compounds targeting kinases such as JAK, TNIK, and various MAPKs [2]. As a versatile intermediate and a core structure, it serves as a critical starting point for structure-activity relationship (SAR) exploration, allowing for further derivatization at multiple positions on the fused bicyclic ring system [3]. For procurement and research selection, understanding its baseline identity as a defined chemical entity with a specific substitution pattern is essential for distinguishing it from other members of the 1H-pyrrolo[2,3-b]pyridine family.

Why 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5) Is Not Interchangeable with Unsubstituted or Simply Substituted 1H-Pyrrolo[2,3-b]pyridines


Direct substitution of 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine with a generic, unadorned 1H-pyrrolo[2,3-b]pyridine core or even a 4-phenyl analog is scientifically unsound and procurement-inefficient due to the profound impact of the 4-(4-isopropoxyphenyl) group on kinase selectivity and binding mode. The 4-substituent on the pyrrolo[2,3-b]pyridine ring is a critical determinant of binding orientation and potency, often dictating whether a compound acts as a Type I (active conformation) or Type II (inactive, DFG-out conformation) kinase inhibitor [1]. Kinome-wide selectivity profiling has demonstrated that a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines exhibit highly divergent inhibition profiles against TAK1, MAP4K2, p38α, and ABL kinases, with small changes at the 4-position leading to complete shifts in target engagement [2]. Furthermore, the presence of the 4-isopropoxyphenyl moiety introduces specific steric and electronic features that cannot be replicated by simple alkyl or aryl groups, directly influencing physicochemical properties such as solubility and permeability, which are crucial for downstream assay compatibility and in vivo studies [3]. Therefore, a generic '1H-pyrrolo[2,3-b]pyridine' cannot be considered a functional equivalent for the purposes of SAR, lead optimization, or chemical probe validation.

Quantitative Differentiators for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5) vs. Closest Analogs


Kinase Selectivity Profile: Divergent Inhibition of MAPK and Non-Receptor Tyrosine Kinases by 4-Substituted Analogs

A kinome-wide selectivity profiling study of a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines revealed that the nature of the 4-substituent profoundly alters the kinase inhibition landscape. While specific quantitative data for the exact 4-isopropoxyphenyl analog is not publicly reported in a comparative format, class-level inference from the study demonstrates that 4-substituted members of this series (e.g., compound 1, NG25) exhibit potent dual inhibition of TAK1 and MAP4K2, with IC50 values in the low nanomolar range, while also engaging pharmacologically relevant kinases like p38α and ABL. In stark contrast, unsubstituted or differently substituted pyrrolo[2,3-b]pyridines in the same library showed markedly different selectivity fingerprints, with some being completely inactive against TAK1/MAP4K2 [1].

Kinase Selectivity MAPK Pathway Type II Inhibitors TAK1 MAP4K2

Impact of 4-Substituent on Binding Mode: Promotion of DFG-Out Conformation for Type II Kinase Inhibition

The 4-substituent on the 1H-pyrrolo[2,3-b]pyridine core is a critical determinant of the inhibitor's binding mode. A 2.4 Å cocrystal structure of TAK1 in complex with a 4-substituted analog (compound 1, NG25) confirmed that the activation loop of TAK1 assumes the DFG-out conformation, characteristic of Type II inhibitors [1]. This binding mode is achieved through the 4-substituent occupying a hydrophobic pocket adjacent to the ATP-binding site. Without the 4-aryl group, the molecule would likely bind in the Type I (DFG-in) conformation, leading to a completely different selectivity profile and potentially different cellular pharmacology [1].

DFG-out Conformation Type II Kinase Inhibitor Cocrystal Structure TAK1

Synthetic Versatility and Derivatization Potential: Access to JAK, TNIK, and Other Kinase Targets

The 4-(4-isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine core serves as a highly versatile scaffold for generating potent and selective inhibitors of therapeutically relevant kinases. For instance, the introduction of a carbamoyl group at the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a 'large increase' in JAK3 inhibitory activity, yielding compound 14c with an IC50 of 1.4 nM against JAK3 and >70-fold selectivity over JAK2 [1]. Similarly, other derivatives of this core have been optimized to achieve TNIK inhibition with IC50 values below 1 nM [2]. This contrasts with simpler pyrrolo[2,3-b]pyridine analogs, which often lack the necessary substitution points for achieving such potency and selectivity.

JAK Inhibitor TNIK Inhibitor Immunomodulator Derivatization

Physicochemical Property Modulation: Impact of 4-Isopropoxyphenyl Group on Solubility and Permeability

The 4-(4-isopropoxyphenyl) substituent is not merely a potency handle but also a critical modifier of physicochemical properties that govern compound developability. While direct comparative data for this exact compound are not available, studies on closely related 1H-pyrrolo[2,3-b]pyridine series demonstrate that the nature of the 4-substituent significantly impacts kinetic solubility. For example, kinetic solubility measurements at pH 7.4 for a series of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine derivatives showed values ranging from <1 μM to >100 μM, directly correlating with the lipophilicity of the substituents [1]. The isopropoxy group, being moderately lipophilic, is expected to balance potency (often driven by lipophilic interactions) with the need for aqueous solubility, a crucial parameter for in vitro assay reliability and in vivo exposure. This contrasts with more lipophilic aryl substituents (e.g., biphenyl) that may offer higher potency but at the cost of poor solubility and high metabolic clearance [2].

Physicochemical Properties Solubility Permeability SAR

Optimal Use Cases for 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 916173-16-5) in Kinase Inhibitor Discovery and Chemical Biology


Generating Type II Kinase Inhibitor Libraries Targeting the DFG-Out Conformation

Utilize 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine as a core scaffold for the synthesis of focused libraries of Type II kinase inhibitors. The 4-isopropoxyphenyl group is designed to occupy the hydrophobic back pocket of kinases in their inactive DFG-out conformation, a binding mode validated by co-crystal structures of related 4-substituted analogs with TAK1 [1]. This approach is particularly well-suited for developing selective inhibitors of kinases known to be susceptible to Type II inhibition, such as TAK1, MAP4K2, p38α, and ABL, offering a strategic advantage over Type I inhibitor libraries that often suffer from poor selectivity [1].

Lead Optimization Campaigns for JAK3 or TNIK with Defined Potency Benchmarks

Employ this compound as a key intermediate in SAR studies aimed at optimizing JAK3 or TNIK inhibitors. Derivatization of the 1H-pyrrolo[2,3-b]pyridine core, particularly at the C4 and C5 positions, has been shown to yield compounds with IC50 values in the low nanomolar range (e.g., JAK3 IC50 = 1.4 nM; TNIK IC50 < 1 nM) [REFS-2, REFS-3]. This established SAR trajectory provides a clear, data-driven path for achieving potent and selective target engagement, reducing the time and resources required for hit-to-lead progression compared to starting with an unoptimized scaffold.

Physicochemical Property Optimization for Enhanced Assay Compatibility and In Vivo Profiling

Incorporate 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine into a design strategy aimed at balancing lipophilicity-driven potency with the need for adequate aqueous solubility. Its moderate lipophilicity, conferred by the 4-isopropoxyphenyl group, helps avoid the extreme solubility limitations often encountered with highly lipophilic kinase inhibitors (kinetic solubility < 1 μM) [4]. This makes it a more robust starting point for compounds intended for cellular assays and early-stage in vivo pharmacokinetic studies, minimizing the risk of false negatives due to precipitation or non-specific binding [4].

Kinase Selectivity Profiling and Chemical Probe Development

Use this compound as a core element in the construction of chemical probes for deconvoluting kinase signaling pathways. The kinome-wide profiling of related 4-substituted 1H-pyrrolo[2,3-b]pyridines has demonstrated that this class can achieve distinct selectivity fingerprints across the human kinome [1]. By further functionalizing the molecule, researchers can create probes with tailored selectivity to dissect the roles of specific kinases (e.g., TAK1 vs. MAP4K2) in complex biological systems, a task that would be impossible with more promiscuous kinase inhibitor scaffolds.

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